molecular formula C11H11ClN2 B13319034 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole

5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole

Cat. No.: B13319034
M. Wt: 206.67 g/mol
InChI Key: OPKAGYFPOVUZHQ-UHFFFAOYSA-N
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Description

5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole: is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .

Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression . Its ability to interact with multiple targets makes it a versatile compound in pharmacological research.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole stands out due to its chlorine substitution, which imparts unique chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

5-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H11ClN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2

InChI Key

OPKAGYFPOVUZHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC=C3Cl

Origin of Product

United States

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